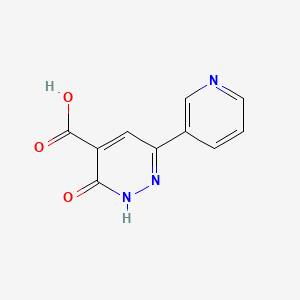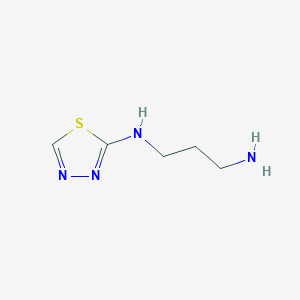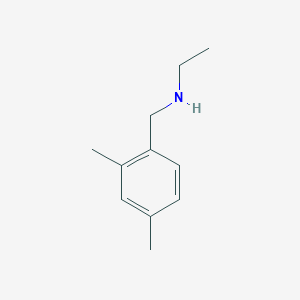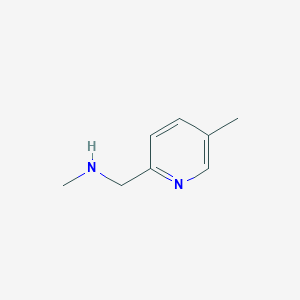![molecular formula C11H15ClN2 B1369727 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine CAS No. 61695-07-6](/img/structure/B1369727.png)
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H15ClN2 . Its molecular weight is 210.70 g/mol . It belongs to the class of organic compounds known as 4-benzylpiperidines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2.2ClH/c12-10-3-1-9 (2-4-10)7-14-6-5-11 (13)8-14;;/h1-4,11H,5-8,13H2;2*1H . The Canonical SMILES structure is C1CN (CC1N)CC2=CC=C (C=C2)Cl .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.70 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 210.0923762 g/mol . The topological polar surface area of the compound is 29.3 Ų .
Scientific Research Applications
Enzyme Inhibition
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine and its derivatives are studied for their role in enzyme inhibition. For instance, certain analogues of this compound are known to be time-dependent irreversible inhibitors of monoamine oxidase B (MAO-B), which is significant in medicinal chemistry (Ding & Silverman, 1993).
Spectroscopic Characterization and Structure Analysis
The compound is also utilized in spectroscopic studies for structural analysis. In one study, different complexes including pyrrolidine were synthesized and characterized using various spectroscopic techniques. Such research aids in understanding the structural properties of these compounds (Amirnasr et al., 2001).
Synthesis of Key Intermediates
It serves as a key intermediate in the synthesis of other compounds. For example, it has been used in the preparation of premafloxacin, an antibiotic of veterinary importance. This highlights its utility in pharmaceutical synthesis (Fleck et al., 2003).
Derivatization for Identification
Derivatives of 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine are used in forensic science for the identification and derivatization of certain substances. The modifications enable better identification and characterization of compounds in forensic analyses (Nycz et al., 2016).
Catalysis and Synthesis Processes
This compound is involved in catalytic processes and synthesis of other compounds. For example, it has been used in asymmetric syntheses, which are crucial in producing compounds with specific chirality, a key factor in pharmaceuticals and other chemicals (Wu et al., 1996).
Anti-tumor Activity
The compound has been explored for its potential in anti-tumor activities. This includes its role as a potent inhibitor in specific pathways relevant to tumor growth, demonstrating its potential in cancer research (Noronha et al., 2007).
Molecular and Crystallography Studies
Molecular insights into derivatives of 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine have been obtained through crystallography and molecular studies. Such studies are essential in understanding the compound's interactions at a molecular level (Barakat et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14/h1-4,11H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXIMRGOPABCGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585727 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |
CAS RN |
61695-07-6 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.4]octane](/img/structure/B1369644.png)








![1-{[(3-Methylcyclobutyl)oxy]methyl}benzene](/img/structure/B1369670.png)



![N-(propan-2-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1369681.png)